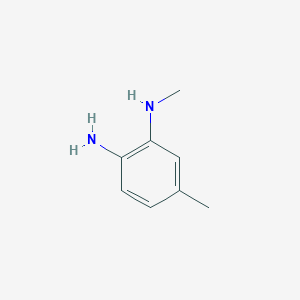

N1,5-Dimethylbenzene-1,2-diamine

Beschreibung

Contextualization within Substituted Benzene-1,2-diamine Chemistry

Substituted benzene-1,2-diamines, also known as o-phenylenediamines (OPD), are a cornerstone class of organic intermediates. rsc.orgnih.gov Their defining feature is the presence of two vicinal amino groups on a benzene (B151609) core, which can be further functionalized with various substituents on the ring or the nitrogen atoms. This structure makes them highly versatile precursors for the synthesis of a wide array of heterocyclic compounds. nih.gov

The reactivity of the dual amine groups allows for condensation reactions with dicarbonyl compounds, aldehydes, and carboxylic acids to form important scaffolds such as benzimidazoles, quinoxalines, and benzodiazepines. rsc.orgnih.govsigmaaldrich.com These heterocyclic systems are prevalent in pharmaceuticals, agricultural chemicals, and dyes.

The specific nature and position of substituents on the o-phenylenediamine (B120857) skeleton significantly modulate the compound's electronic properties, steric hindrance, and nucleophilicity. For instance, the methylation of the nitrogen atoms, as seen in the family of dimethylbenzene-1,2-diamines, alters the reactivity of the amine groups. Symmetrically substituted isomers like 4,5-dimethylbenzene-1,2-diamine (B154071) are often used to create rigid ligand structures for coordination chemistry or as building blocks for fluorescent derivatives in analytical chemistry. biosynth.comsigmaaldrich.com In contrast, N1,5-Dimethylbenzene-1,2-diamine is an asymmetrically substituted isomer. This asymmetry means the two nitrogen atoms have different chemical environments—one is a secondary amine (methylated) and the other is a primary amine. This differentiation can be exploited for regioselective reactions, allowing for the stepwise construction of complex molecules.

Significance in Contemporary Organic Synthesis and Material Science

While specific, large-scale applications for this compound are not widely documented in mainstream literature, its significance can be inferred from the applications of its close chemical relatives. Chiral 1,2-diamines are considered ubiquitous building blocks in asymmetric synthesis, serving as crucial components in chiral auxiliaries, ligands, and organocatalysts. rsc.orgrsc.org

The broader family of dimethyl-substituted phenylenediamines demonstrates utility in several advanced applications:

Heterocyclic Synthesis: Phenylenediamine derivatives are instrumental in creating benzimidazole-based compounds, which are investigated for a range of biological activities.

Polymer Science: Aromatic diamines act as monomers or curing agents in the production of high-performance polymers like polyamides and polyimides, which are valued for their thermal stability and chemical resistance.

Material Science: Certain isomers are used to develop conducting polymers and have been studied as effective corrosion inhibitors for metals in acidic environments.

Given its structural features, this compound is a valuable, albeit specialized, intermediate for laboratory-scale synthesis. hoffmanchemicals.com Its primary role is as a building block for creating more complex molecules where precise control over substitution patterns is required. The differential reactivity of its primary and secondary amine groups makes it a candidate for constructing specific ligand architectures for metal complexes or for synthesizing unique, non-symmetrical heterocyclic systems.

Overview of Current Research Trajectories and Identified Knowledge Gaps

Current research on substituted o-phenylenediamines is vibrant, with a strong focus on developing new catalytic methods for their synthesis and subsequent use in creating functional molecules. rsc.orgmdpi.com Advances in C-H amination and catalytic ring-opening of aziridines are expanding the toolbox for producing complex 1,2-diamines. rsc.orgnih.gov

However, a significant knowledge gap exists specifically for this compound. A survey of scientific literature reveals a pronounced lack of dedicated studies on its reactivity, synthetic applications, and material properties when compared to its isomers like N1,N2-dimethylbenzene-1,2-diamine and 4,5-dimethylbenzene-1,2-diamine.

The primary knowledge gaps include:

Comparative Reactivity: There is a lack of systematic studies comparing the reaction kinetics and regioselectivity of this compound against its symmetric counterparts. Understanding how the asymmetric electronic and steric environment influences its behavior in condensation or substitution reactions is a key unanswered question.

Coordination Chemistry: While o-phenylenediamines are well-established ligands, the specific coordination behavior of this compound with various metal centers has not been thoroughly explored. Such studies would be valuable for designing new catalysts or functional materials.

Material Properties: The properties of polymers or other materials derived from this specific isomer are largely unknown. Research is needed to determine if its unique structure imparts any advantageous thermal, electronic, or mechanical properties.

Future research trajectories will likely focus on closing these gaps. A systematic investigation into the fundamental chemistry of this compound would unlock its potential for more targeted applications in organic synthesis and material science, moving it from a niche laboratory chemical to a well-understood molecular building block.

Compound Data Tables

Table 1: Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 131019-87-9 | sigmaaldrich.comhoffmanchemicals.comacmec.com.cn |

| IUPAC Name | N |

sigmaaldrich.com |

| Molecular Formula | C₈H₁₂N₂ | hoffmanchemicals.comacmec.com.cn |

| Molecular Weight | 136.2 g/mol | hoffmanchemicals.com |

| Physical Form | Liquid | sigmaaldrich.com |

| Melting Point | 64-67 °C (lit.) | hoffmanchemicals.com |

| InChI Key | ICWDURLIKIKGLQ-UHFFFAOYSA-N | sigmaaldrich.comacmec.com.cn |

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Synonym(s) | CAS Number |

|---|---|---|

| This compound | N |

131019-87-9 |

| Benzene-1,2-diamine | o-Phenylenediamine (OPD) | 95-54-5 |

| N1,N2-Dimethylbenzene-1,2-diamine | N,N'-Dimethyl-o-phenylenediamine | 3213-79-4 |

| 4,5-Dimethylbenzene-1,2-diamine | 4,5-Diamino-o-xylene | 3171-45-7 |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-N,4-dimethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-3-4-7(9)8(5-6)10-2/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWDURLIKIKGLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60433673 | |

| Record name | N1,5-Dimethylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131019-87-9 | |

| Record name | N1,5-Dimethylbenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60433673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for N1,5 Dimethylbenzene 1,2 Diamine and Analogues

Primary Synthetic Routes to Substituted Benzene-1,2-diamines

The foundational approaches to synthesizing substituted benzene-1,2-diamines, including N1,5-Dimethylbenzene-1,2-diamine, often rely on the introduction and subsequent transformation of nitrogen-containing functional groups on an aromatic ring.

Nitration-Reduction Pathways from Aromatic Precursors

A predominant and well-established method for the synthesis of ortho-phenylenediamines involves the nitration of an aromatic precursor followed by the reduction of the nitro group. youtube.com For the specific synthesis of this compound (also known as N2,4-dimethylbenzene-1,2-diamine), a logical starting material would be 3,4-dimethylnitrobenzene.

The synthesis would proceed via the following conceptual steps:

Nitration: The starting material, such as a substituted aniline (B41778) or toluene (B28343) derivative, is treated with a nitrating agent, typically a mixture of nitric acid and sulfuric acid, to introduce a nitro group onto the aromatic ring. youtube.com The position of nitration is directed by the existing substituents.

Reduction: The resulting nitroaromatic compound is then reduced to the corresponding amine. A variety of reducing agents can be employed for this transformation. Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel, often under hydrogen pressure. orgsyn.orgchemicalbook.comrasayanjournal.co.in Alternatively, metal-acid systems such as tin or iron in the presence of hydrochloric acid can be used. orgsyn.org

A plausible, though not explicitly detailed in the provided results, synthetic pathway to this compound could start from 4-methylaniline (p-toluidine). Acetylation of the amino group to form p-methylacetanilide would protect it and direct the subsequent nitration to the position ortho to the amino group. After nitration, hydrolysis of the acetamide, followed by reduction of the nitro group, and finally, N-methylation of one of the amino groups would yield the target molecule.

Alternative Synthetic Approaches for Mono- and Di-N-Methylated Derivatives

The introduction of methyl groups onto the nitrogen atoms of benzene-1,2-diamines can be achieved through several methods. One common approach is the direct methylation of the parent diamine.

Direct N-Methylation: This involves reacting a substituted o-phenylenediamine (B120857) with a methylating agent. patsnap.com Reagents like methyl iodide or dimethyl sulfate (B86663) are frequently used in the presence of a base such as sodium hydride or potassium carbonate to facilitate the N-methylation. Controlling the stoichiometry of the methylating agent is crucial to selectively produce the mono-methylated or di-methylated product.

For this compound, the synthesis could involve the methylation of 4-methylbenzene-1,2-diamine. A patent describes a method for synthesizing N-methyl-o-phenylenediamine by reacting o-nitroaniline with a methylating agent like methyl iodide, followed by reduction of the nitro group. patsnap.comgoogle.com This strategy, applied to 4-methyl-2-nitroaniline, would be a viable route to the target compound.

Another approach involves the use of formaldehyde (B43269) for methylation, which can be a more cost-effective and less hazardous alternative to methyl halides.

Regioselective Synthesis and Isomer Control

Achieving the desired substitution pattern and avoiding the formation of unwanted isomers is a critical aspect of synthesizing asymmetrically substituted phenylenediamines. The synthesis of this compound requires precise control to place one methyl group on a nitrogen atom and the other on the benzene (B151609) ring at a specific position.

Isomer control is often dictated by the directing effects of the substituents on the aromatic ring during electrophilic substitution reactions like nitration. For instance, in the nitration of acetanilides, a mixture of ortho and para isomers is often obtained. sciencemadness.org The separation of these isomers can be challenging.

In the synthesis of substituted pyrazoles, it has been noted that the reaction of non-symmetrical o-phenylenediamines can result in a mixture of two isomers that are difficult to separate. nih.gov This highlights the importance of designing synthetic routes that are highly regioselective. The choice of solvent can also play a significant role in controlling regioselectivity. For example, in the synthesis of substituted pyrazoles, aprotic solvents with strong dipole moments like N,N-dimethylacetamide (DMAc) have been shown to significantly improve regioselectivity compared to polar protic solvents. organic-chemistry.org

To synthesize this compound with high purity, a strategy that introduces the substituents in a controlled sequence is necessary. Starting with a precursor that already contains the C-methyl group in the correct position, such as 4-methyl-2-nitroaniline, simplifies the process and avoids the formation of C-methyl isomers. Subsequent N-methylation can then be controlled to favor the mono-methylated product.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of the final product while minimizing reaction times and the formation of byproducts. Key parameters that can be adjusted include the choice of catalyst, solvent, temperature, and reaction time.

For the reduction of nitroanilines, various catalytic systems have been explored. Catalytic hydrogenation with Pd/C is a common and efficient method. chemicalbook.com A Chinese patent describes a continuous hydrogenation process for preparing o-phenylenediamine from o-nitroaniline using a palladium-platinum bimetallic catalyst, which is reported to give good product quality and high production capacity. google.com The reaction conditions, including temperature and pressure, are crucial for achieving high yields. For instance, a process for synthesizing N,N-dimethyl-p-phenylenediamine dihydrochloride (B599025) reports a 99% yield through catalytic hydrogenation using Raney nickel at 45°C and a hydrogen pressure of 5 kg/cm ². rasayanjournal.co.in

In the synthesis of benzimidazole (B57391) derivatives from o-phenylenediamines, which is a related reaction, various catalysts and conditions have been studied to optimize yields. researchgate.netresearchgate.net The use of microwave irradiation in the presence of an amino acid catalyst in an aqueous environment has been shown to produce the desired compounds in good to outstanding yields. researchgate.net The choice of solvent is also critical, with studies showing that water can be an excellent solvent for some reactions, leading to high yields. acs.org

The table below summarizes optimized conditions for related reactions, which can serve as a starting point for the synthesis of this compound.

| Reaction Type | Catalyst | Solvent | Temperature (°C) | Pressure | Yield (%) | Reference |

| Hydrogenation of N,N-dimethyl-4-nitroaniline | Raney Nickel | Ethanol | 45 | 5 kg/cm ² | 99 | rasayanjournal.co.in |

| Hydrogenation of o-nitroaniline | 10% Pd/C | Methanol | 30-35 | 0.2-0.5 MPa | 98.4 | patsnap.com |

| Hydrogenation of o-nitroaniline | Pd-Pt bimetallic | Solvent-free | 60-120 | 0.5-1.5 MPa | >95 | google.com |

| Condensation of o-phenylenediamine | Glycine/Microwave | Aqueous | - | - | Good to Outstanding | researchgate.net |

Interactive Data Table: Click on the headers to sort the data.

Scale-Up Considerations for Laboratory and Industrial Applications

Transitioning a synthetic route from the laboratory to an industrial scale introduces several additional considerations, including cost-effectiveness, safety, environmental impact, and the robustness of the process.

For the production of substituted phenylenediamines, the cost of starting materials and reagents is a major factor. The traditional nitration-reduction route often utilizes inexpensive bulk chemicals. However, the use of certain reagents like methyl iodide can be costly and hazardous on a large scale. The development of processes that utilize cheaper and safer alternatives, such as formaldehyde for methylation, is advantageous for industrial applications.

The safety of the process is paramount. Nitration reactions are highly exothermic and require careful temperature control to prevent runaway reactions. youtube.com Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure, necessitating specialized high-pressure reactors and stringent safety protocols. rasayanjournal.co.in A process for the industrial synthesis of N,N-dimethyl-p-phenylenediamine describes using a 5-liter capacity stainless steel pressure reactor for both the amination and hydrogenation steps. rasayanjournal.co.in

Minimizing waste and environmental impact is another key consideration. Processes that avoid the use of heavy metal reducing agents like tin and instead use catalytic methods are generally preferred as they reduce the amount of inorganic waste. rasayanjournal.co.in The ability to recycle catalysts and solvents can significantly improve the sustainability and cost-effectiveness of the process. A patented method for o-phenylenediamine synthesis highlights the advantage of a solvent-free process, which saves on equipment and energy consumption for solvent recovery. google.com

The purity of the final product is also critical, especially for applications in pharmaceuticals or electronics. The industrial process for N,N-dimethyl-p-phenylenediamine dihydrochloride achieved a purity of 99% as determined by HPLC, indicating that high purity can be achieved on a large scale with appropriate purification steps. rasayanjournal.co.in

Elucidation of Reaction Mechanisms and Pathways

Nucleophilic Aromatic Substitution Mechanisms Involving Amine Centers

The amine centers of N¹,N²-dimethylbenzene-1,2-diamine are potent nucleophiles. In nucleophilic aromatic substitution (NAS) reactions, the diamine acts as the nucleophile, attacking an electron-deficient aromatic ring and displacing a suitable leaving group, typically a halide. youtube.commasterorganicchemistry.com This reaction is distinct from electrophilic aromatic substitution, where the aromatic ring itself is the nucleophile. masterorganicchemistry.com

The generally accepted mechanism for NAS is the SNAr (Substitution Nucleophilic Aromatic) pathway, which proceeds via an addition-elimination sequence. nih.govlibretexts.org

Nucleophilic Attack: The reaction is initiated by the attack of one of the amine nucleophiles from N¹,N²-dimethylbenzene-1,2-diamine on the carbon atom bearing the leaving group on the electrophilic aromatic ring. libretexts.org This step is typically the rate-determining step. masterorganicchemistry.com

Formation of a Meisenheimer Complex: This attack disrupts the aromaticity of the electrophilic ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The stability of this complex is crucial for the reaction to proceed.

Elimination and Restoration of Aromaticity: The leaving group is then expelled from the Meisenheimer complex, and the aromaticity of the ring is restored, yielding the final substitution product. youtube.com

The efficiency of the SNAr reaction is highly dependent on the nature of the electrophilic aromatic ring. The presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group is essential. nih.govyoutube.com These groups activate the ring towards nucleophilic attack and help to stabilize the negative charge of the Meisenheimer intermediate through resonance. masterorganicchemistry.comyoutube.com

Oxidative and Reductive Transformation Pathways

The electron-rich nature of N¹,N²-dimethylbenzene-1,2-diamine and its derivatives makes them susceptible to oxidation. The oxidation can occur at the amine centers or as part of a larger reaction sequence.

A key oxidative transformation is the formation of a stable radical cation. For instance, the related compound N,N-dimethyl-p-phenylenediamine is readily oxidized to a deep red radical cation known as Wurster's Red. wikipedia.orgfishersci.nl This one-electron oxidation highlights the ease with which these aminic compounds can donate an electron.

Oxidation is also a critical step in many synthetic applications, particularly in the formation of heterocyclic compounds. The final step in the synthesis of benzimidazoles and quinoxalines from o-phenylenediamines often involves an oxidative dehydrogenation or aromatization step to form the stable heterocyclic ring system. nih.govorganic-chemistry.org This can be achieved using an external oxidant or through aerobic oxidation. chim.it For example, a proposed mechanism for the formation of N-thiomethyl benzimidazoles includes a final dehydrogenative aromatization of a cyclized intermediate to yield the aromatic product. nih.gov

Reductive transformations of the diamine itself are less common. However, the synthesis of o-phenylenediamines frequently involves the reduction of precursor compounds, such as the corresponding o-nitroanilines or 1,2-dinitrobenzenes.

Electrophilic Substitution Reactions on the Aromatic Ring System

The aromatic ring of N¹,N²-dimethylbenzene-1,2-diamine is highly activated towards electrophilic aromatic substitution (EAS). Both the amino groups (-NHCH₃) and the methyl groups (-CH₃, in the case of 4,5-dimethylbenzene-1,2-diamine) are electron-donating and thus activate the ring, making it more nucleophilic.

The two adjacent amine groups are powerful ortho- and para-directing substituents. In N¹,N²-dimethylbenzene-1,2-diamine, this would strongly direct incoming electrophiles to positions 4 and 5 of the benzene (B151609) ring. For 4,5-dimethylbenzene-1,2-diamine (B154071), the ring is even more activated by the two additional methyl groups. In this case, the only available positions for substitution are positions 3 and 6. Substitution at these positions is directed ortho to one amine group and meta to the other, as well as ortho to one methyl group. The high electron density of the ring facilitates reactions such as halogenation, nitration, and Friedel-Crafts reactions under mild conditions, though there is a potential for polysubstitution due to the high degree of activation.

Condensation Reactions and Cyclization Mechanisms

The most prominent reactivity pathway for 1,2-diamines is their condensation with 1,2-dicarbonyl compounds or their equivalents, leading to the formation of various heterocyclic systems. This reactivity is foundational to the synthesis of many biologically and materially important molecules.

Formation of Heterocyclic Systems (e.g., Benzimidazoles, Quinoxalines, Oxazines)

Benzimidazoles: These are commonly synthesized through the condensation of an o-phenylenediamine (B120857) derivative with an aldehyde or a carboxylic acid. vinhuni.edu.vnresearchgate.net The reaction with aldehydes, often catalyzed, proceeds through the formation of a Schiff base (imine) intermediate, which then undergoes intramolecular cyclization followed by an oxidative aromatization to yield the 1,2-disubstituted benzimidazole (B57391). nih.govsemanticscholar.org The use of 4,5-dimethylbenzene-1,2-diamine in such reactions has been reported, although sometimes with lower yields compared to the unsubstituted parent compound. nih.gov

Quinoxalines: The classical and most direct synthesis of quinoxalines involves the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound (e.g., benzil, glyoxal). chim.itencyclopedia.pub This reaction is often acid-catalyzed and can be promoted by a wide variety of catalysts under mild conditions, including heterogeneous catalysts that allow for easy separation and recycling. nih.govsapub.org The reaction typically proceeds with high selectivity and yields. nih.gov

Oxazines: The formation of benzoxazines from o-phenylenediamines is a less commonly reported pathway compared to the synthesis of benzimidazoles and quinoxalines.

The following table summarizes various catalytic systems used for the synthesis of quinoxalines from o-phenylenediamines and 1,2-dicarbonyl compounds.

| Catalyst System | Dicarbonyl Compound | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Alumina-Supported CuH₂PMo₁₁VO₄₀ | Benzil | Toluene (B28343) | 25 | 2 h | 92 | nih.gov |

| Iodine (I₂) | Hydroxyl Ketone | DMSO | Room Temp. | 12 h | 80-90 | encyclopedia.pubresearchgate.net |

| Zinc Triflate (Zn(OTf)₂) | α-Diketone | Acetonitrile | Room Temp. | - | 85-91 | encyclopedia.pub |

| Hexafluoroisopropanol (HFIP) | Benzil | Solvent-free | Room Temp. | 20 min | 95 | encyclopedia.pub |

| None (Glycerol/Water) | Dicarbonyl | Glycerol/Water | 90 | 4-6 min | 85-91 | encyclopedia.pub |

Mechanistic Studies of Catalyzed Reactions

Mechanistic studies reveal the crucial role of catalysts in facilitating condensation and cyclization reactions. In the acid-catalyzed synthesis of quinoxalines, the catalyst activates the carbonyl group of the dicarbonyl compound, making it more electrophilic and susceptible to nucleophilic attack by the diamine.

A proposed mechanism for a metal-free, base-promoted synthesis of N-thiomethyl benzimidazoles from o-phenylenediamines, aldehydes, and thiophenols illustrates a typical reaction cascade: nih.gov

Condensation: The o-phenylenediamine first condenses with formaldehyde (B43269) to generate an imine intermediate.

Nucleophilic Addition: This intermediate then reacts with a thiophenol anion to form a second intermediate.

Cyclization: The second intermediate undergoes an intramolecular nucleophilic annulation.

Aromatization: Finally, a dehydrogenative aromatization occurs to give the desired N-thiomethyl benzimidazole product. nih.gov

While specific studies on caffeine-catalyzed processes involving N¹,N²-dimethylbenzene-1,2-diamine are not prominent in the literature, the principles of organocatalysis, where a small organic molecule accelerates the reaction, are applicable to these systems.

Reaction Kinetics and Thermodynamic Analyses

Detailed kinetic and thermodynamic data for reactions involving N¹,N²-dimethylbenzene-1,2-diamine are not widely available in the surveyed literature. Such studies are essential for a deep understanding of reaction mechanisms, allowing for the determination of reaction orders, rate constants, and activation energies, and for identifying the rate-determining step.

Methodologies for these analyses often involve monitoring the reaction progress over time using techniques like ¹H NMR spectroscopy. scispace.com For example, kinetic studies on the Pd(0)-catalyzed diamination of dienes have shown that the reaction can be first-order in the catalyst, inverse first-order in the phosphine ligand, and either zero-order or first-order in the olefin substrate, depending on the olefin's reactivity. scispace.com Such analyses help to build a detailed picture of the catalytic cycle, including the formation of active catalytic species and various intermediates. scispace.com

While quantitative data is scarce, qualitative insights into the kinetics of reactions involving N¹,N²-dimethylbenzene-1,2-diamine can be inferred from the reported reaction conditions. For instance, the ability to synthesize quinoxalines at room temperature in a few hours indicates a relatively low activation energy barrier for this transformation under the specified catalytic conditions. encyclopedia.pubnih.gov

Advanced Spectroscopic Characterization and Analytical Method Development

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed picture of the molecular framework can be constructed.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of N1,5-Dimethylbenzene-1,2-diamine provides information about the different types of protons and their chemical environments. Aromatic protons typically resonate in the range of 6.5-8.0 ppm, while the protons of the methyl groups (both on the nitrogen and the benzene (B151609) ring) appear at higher fields, generally between 2.0 and 3.0 ppm. docbrown.infodocbrown.info The integration of the signals corresponds to the ratio of protons in each environment. For instance, in a related compound, 1,2-dimethylbenzene, the aryl protons show signals around 7.0 ppm, and the methyl protons are observed near 2.2 ppm. docbrown.info

The ¹³C NMR spectrum reveals the number of distinct carbon environments. In this compound, separate signals are expected for the aromatic carbons and the methyl carbons. The aromatic carbons typically appear in the downfield region of the spectrum (around 110-150 ppm), with those directly attached to the nitrogen atoms showing distinct chemical shifts due to the electron-donating effect of the amino groups. The methyl carbons resonate at a much higher field. For comparison, in 1,2-dimethylbenzene, four distinct carbon signals are observed, with the benzene ring carbons appearing between 125-137 ppm and the methyl carbons at a lower chemical shift. docbrown.info In 1,3-dimethylbenzene, five distinct carbon signals are present, highlighting the sensitivity of chemical shifts to the substitution pattern. docbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 6.5 - 7.5 | 110 - 130 |

| Aromatic C-N | - | 135 - 150 |

| Aromatic C-CH₃ | - | 130 - 140 |

| N-CH₃ | 2.5 - 3.5 | 30 - 40 |

| Ar-CH₃ | 2.0 - 2.5 | 15 - 25 |

| NH₂ | 3.0 - 5.0 | - |

Note: These are predicted ranges and can vary based on solvent and other experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide further insight into the molecular structure by revealing correlations between different nuclei. princeton.edusdsu.edu

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu In this compound, COSY would show correlations between the aromatic protons, helping to assign their specific positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.eduyoutube.com This is invaluable for definitively assigning the carbon signals based on the known proton assignments. For example, the proton signal of the N-methyl group would show a cross-peak with the corresponding N-methyl carbon signal.

NOESY (Nuclear Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are directly bonded. This is particularly useful for determining the spatial arrangement of substituents on the benzene ring.

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. arkat-usa.org For this compound (C₈H₁₂N₂), the molecular ion peak ([M]⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (136.19 g/mol ). nih.gov

The fragmentation of aromatic amines under electron impact (EI) often involves cleavages at the C-N bond and within the aromatic ring. Common fragmentation pathways for similar molecules include the loss of a methyl radical (•CH₃) from the N-methyl group, leading to a significant fragment ion. docbrown.info The fragmentation pattern of related phenylenediamine compounds often shows characteristic losses that can help in identifying unknown analogues. nih.govnih.gov For example, the mass spectrum of 1,2-dimethylbenzene shows a prominent molecular ion peak at m/z 106 and a base peak at m/z 91, corresponding to the loss of a methyl group. docbrown.info

Table 2: Potential Mass Spectrometry Fragments for this compound

| m/z | Possible Fragment Ion | Possible Neutral Loss |

| 136 | [C₈H₁₂N₂]⁺• (Molecular Ion) | - |

| 121 | [C₇H₉N₂]⁺ | •CH₃ |

| 106 | [C₇H₈N]⁺ | •NH₂ |

| 91 | [C₆H₅N]⁺• | •CH₃, •NH₂ |

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H and C-H stretching vibrations. The N-H stretching of the primary amine (NH₂) typically appears as a pair of bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed between 3000 and 3100 cm⁻¹, while the C-H stretching of the methyl groups appears in the 2850-2960 cm⁻¹ region. docbrown.infodocbrown.info Bending vibrations for the N-H group are expected around 1590-1650 cm⁻¹. Aromatic C=C stretching vibrations typically produce bands in the 1450-1600 cm⁻¹ region. chemicalbook.com

Raman spectroscopy provides complementary information. Aromatic ring vibrations often give rise to strong Raman signals. The spectrum for the related 4,5-dimethyl-1,2-phenylenediamine shows characteristic peaks that can be used for identification. nih.gov

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (primary amine) | Stretching | 3300 - 3500 (two bands) |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (methyl) | Stretching | 2850 - 2960 |

| N-H | Bending | 1590 - 1650 |

| Aromatic C=C | Stretching | 1450 - 1600 |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. uu.nl Aromatic compounds like this compound exhibit characteristic UV-Vis spectra due to π → π* and n → π* transitions of the benzene ring and the non-bonding electrons on the nitrogen atoms.

The presence of the amino and methyl groups on the benzene ring influences the position and intensity of the absorption maxima (λ_max). The amino groups act as auxochromes, typically causing a red shift (bathochromic shift) of the absorption bands to longer wavelengths compared to unsubstituted benzene. The UV-Vis spectrum of a related compound, 4-N,N-dimethyl-2-nitro-1,4-benzenediamine, shows significant shifts in its absorption spectrum depending on the pH, indicating the sensitivity of the electronic structure to protonation. researchgate.net The specific λ_max values for this compound would provide a fingerprint for its electronic structure and could be used for quantitative analysis.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

For this compound, a single-crystal X-ray diffraction analysis would reveal the exact conformation of the molecule in the solid state, including the orientation of the methyl groups and the geometry around the nitrogen atoms. It would also elucidate the packing of the molecules in the crystal lattice, highlighting any hydrogen bonding interactions involving the amino groups, which can significantly influence the physical properties of the compound. The X-ray diffraction pattern of a related compound, N1-phenylbenzene-1,2-diamine, has been studied in the form of copper hybrid nanoflowers. researchgate.net

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

A notable example is the hydrated 2:1 co-crystal formed between the 2-amino-4,5-dimethylanilinium chloride salt and the 4,5-dimethylbenzene-1,2-diamine (B154071) free base. researchgate.net The crystal structure of this compound reveals a complex network of hydrogen bonds that link the components into a layered motif. researchgate.net The interactions present include N—H⋯Cl, N—H⋯N, N—H⋯O, and O—H⋯Cl hydrogen bonds. researchgate.net This demonstrates the capacity of the amino groups to act as effective hydrogen bond donors, interacting with chloride ions, water molecules, and the nitrogen atoms of adjacent diamine molecules. researchgate.net

The introduction of a methyl group on one of the nitrogen atoms, as in this compound, is expected to influence this hydrogen bonding potential. The N-methylated nitrogen can still act as a hydrogen bond acceptor, but its capacity as a donor is eliminated. This modification can lead to different packing arrangements compared to unsubstituted or symmetrically N,N'-disubstituted diamines. For instance, in coordination complexes involving N-methylaniline, the replacement of an amino hydrogen with a methyl group prevents certain intermolecular hydrogen bonds, which in turn weakens interchain interactions in polymeric structures. acs.org This principle suggests that in the solid state of this compound, the single N-H group would be the primary site for strong hydrogen bonding, potentially forming chains or dimers through N-H···N interactions, while the N-methyl group might participate in weaker C-H···π interactions.

The benzene ring itself is a key contributor to the crystal packing through van der Waals forces and potential π-π stacking or C-H···π interactions. The insertion of functional groups like amino and methyl groups into a benzene ring alters the molecule's electronic properties, influencing the strength and nature of these interactions. rsc.org In nitro-substituted benzenes, for example, C-H···O and stacking interactions become dominant. rsc.org For this compound, the interplay between the strong N-H···N hydrogen bonds and the weaker, but collectively significant, C-H···π and van der Waals forces would define the final crystal lattice.

Table 1: Hydrogen Bonding in a Related Diamine Co-crystal This table illustrates the types of intermolecular interactions observed in the co-crystal of 2-amino-4,5-dimethylanilinium chloride and 4,5-dimethylbenzene-1,2-diamine, providing a model for potential interactions in related structures.

| Interacting Atoms | Type of Hydrogen Bond | Role in Crystal Structure |

| N—H···Cl | Ion-Molecule | Links anilinium cations to chloride anions |

| N—H···N | Molecule-Molecule | Connects anilinium cations to free base diamine molecules |

| N—H···O | Molecule-Solvent | Involves the amine hydrogen and the oxygen of a water molecule |

| O—H···Cl | Solvent-Ion | Connects the water molecule to chloride anions |

Data sourced from a study on a hydrated 2:1 cocrystal of 2-amino-4,5-dimethylanilinium chloride salt and the 4,5-dimethylbenzene-1,2-diamine free base. researchgate.net

Ligand Conformation and Geometric Parameters in Coordination Complexes

When this compound acts as a ligand, it coordinates to a metal center through the lone pairs of electrons on its two nitrogen atoms, forming a five-membered chelate ring. The presence of methyl groups—one on the aromatic ring and one on a nitrogen atom—introduces specific steric and electronic effects that influence the ligand's conformation and the geometry of the complex.

Studies on related ligands provide a framework for understanding these effects. For example, 4,5-dimethylbenzene-1,2-diamine has been used to synthesize crystalline complexes with zinc chloride. It also participates in more complex reactions, such as the condensation with phthalaldehyde in the presence of Ni(II) ions to form a larger, structurally characterized quinoxaline (B1680401) derivative. researchgate.net In such complexes, the diamine fragment maintains its role as a foundational structural unit.

The coordination of N-alkylated aromatic amines has also been explored. In a cobalt(II) complex with N-methylaniline, [Co(NCS)₂(N-methylaniline)₂]n, the cobalt ions are in an octahedral coordination environment. acs.org This demonstrates that N-alkylation does not prevent coordination, though it can influence the resulting geometry and intermolecular packing. acs.org Zinc(II) complexes with Schiff base ligands derived from diamines can exhibit various coordination geometries, including square pyramidal and octahedral, depending on the other coordinating species and crystallization conditions. researchgate.net

Table 2: Examples of Coordination Complexes with Related Diamine Ligands This table summarizes key features of metal complexes formed with ligands structurally related to this compound, illustrating common coordination patterns.

| Metal Ion | Ligand System | Coordination Geometry | Reference |

| Zinc(II) | 4,5-dimethylbenzene-1,2-diamine | Not specified, forms crystalline complex | |

| Nickel(II) | Product of 4,5-dimethylbenzene-1,2-diamine and phthalaldehyde | Established by X-ray diffraction | researchgate.net |

| Cobalt(II) | N-methylaniline | Octahedral | acs.org |

| Zinc(II) | Schiff base from N,N'-bis(salicylidene)-1,2-ethylenediamine | Square-pyramidal or Octahedral | researchgate.net |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies of Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, balancing accuracy and computational cost effectively. It is used to determine the electronic structure of molecules, from which a wide range of properties can be derived. For N1,5-Dimethylbenzene-1,2-diamine, a DFT study would begin with the optimization of its molecular geometry to find the most stable three-dimensional arrangement of its atoms. This optimized structure is the foundation for all further electronic property calculations.

Frontier Molecular Orbital (FMO) theory is a key component of understanding a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap points to a more reactive species.

From the HOMO and LUMO energies, several chemical reactivity indices can be calculated to quantify the molecule's behavior:

| Reactivity Index | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of a molecule's ability to act as an electrophile. |

A hypothetical FMO analysis of this compound would precisely quantify these values, allowing for predictions of its reactivity in various chemical environments.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution within a molecule. It translates the complex, delocalized molecular orbitals into localized bonds, lone pairs, and antibonding orbitals that align with familiar Lewis structures.

For this compound, an NBO analysis would reveal:

Natural Atomic Charges: The charge distribution on each atom, identifying which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic).

Hybridization: The specific hybridization (e.g., sp², sp³) of each atom's bonding orbitals.

Donor-Acceptor Interactions: It quantifies the interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding hyperconjugation and intramolecular charge transfer. The stabilization energy (E(2)) associated with these interactions indicates their significance. For instance, the interaction between a nitrogen lone pair and an antibonding orbital of the benzene (B151609) ring would be quantified.

An Electrostatic Potential (ESP) surface map is a three-dimensional visualization of the electrostatic potential on the molecule's electron density surface. It is an invaluable tool for predicting non-covalent interactions and reactive sites.

The ESP map is color-coded to indicate different charge potentials:

Red: Regions of negative electrostatic potential, typically associated with lone pairs on electronegative atoms like nitrogen. These are sites prone to electrophilic attack.

Blue: Regions of positive electrostatic potential, usually found around hydrogen atoms attached to electronegative atoms or areas with electron deficiency. These are sites for nucleophilic attack.

Green/Yellow: Regions of neutral or intermediate potential.

For this compound, an ESP map would visually highlight the nucleophilic character of the amino groups and the specific electrostatic landscape of the aromatic ring, influenced by the methyl and amino substituents.

Prediction of Spectroscopic Parameters from First Principles

Computational methods can predict various spectroscopic properties with a high degree of accuracy, aiding in the interpretation of experimental spectra. For this compound, these predictions would include:

Infrared (IR) and Raman Spectra: Calculations can determine the vibrational frequencies and intensities of the molecule's normal modes. This allows for the assignment of specific peaks in an experimental IR or Raman spectrum to particular bond stretches, bends, and torsions within the molecule.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts (¹H and ¹³C) for each unique nucleus in the molecule. These predicted shifts are invaluable for assigning signals in experimental NMR spectra and confirming the molecular structure.

UV-Visible Spectra: Time-Dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, corresponding to the absorption of light in the UV-visible range. This helps in understanding the molecule's color and electronic properties.

Molecular Dynamics Simulations of this compound and its Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. Unlike the static picture provided by quantum mechanical calculations, MD provides a dynamic view of the molecule's behavior in a simulated environment (e.g., in a solvent like water or interacting with another molecule).

An MD simulation of this compound could be used to:

Explore Conformational Space: Observe how the molecule changes its shape over time at a given temperature.

Analyze Solvation: Study how solvent molecules arrange themselves around the diamine and quantify the strength of these interactions.

Simulate Intermolecular Interactions: Model how this compound might bind to a biological target or another chemical species, providing insights into the dynamics and thermodynamics of such interactions.

Coordination Chemistry of N1,5 Dimethylbenzene 1,2 Diamine and Its Derivatives

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes involving N-substituted o-phenylenediamines, including N1,5-Dimethylbenzene-1,2-diamine, is a well-established area of research. These ligands readily react with various metal salts to form coordination compounds with diverse geometries and coordination numbers.

A range of transition metal complexes with ligands derived from o-phenylenediamine (B120857) have been synthesized and characterized. jocpr.comresearchgate.netijcrcps.com The specific nature of the this compound ligand, with methyl groups on one of the amine nitrogens and on the benzene (B151609) ring, influences the coordination environment around the metal center.

Zinc(II) Complexes: The formation of crystalline complexes has been observed when reacting methyl-substituted diamines with zinc chloride, indicating the feasibility of using these ligands in coordination synthesis.

Copper(II) Complexes: Copper(II) complexes with substituted benzimidazole (B57391) ligands, which are related to o-phenylenediamine derivatives, have been prepared and studied. jocpr.com In these complexes, the ligand typically coordinates to the metal ion through the tertiary nitrogen atom. jocpr.com The synthesis of copper(II) complexes with Schiff bases derived from o-phenylenediamine has also been reported, resulting in both mono- and binuclear species. researchgate.netresearchgate.net The introduction of methyl groups on the ligand can influence the redox potential and stability of the resulting copper complexes. nih.gov

Palladium(II) Complexes: Palladium(II) complexes with related N,C,N-tridentate ligands have been synthesized through C-H activation. mdpi.com These complexes often exhibit a distorted square planar geometry around the palladium center. nih.gov

Iridium(III) Complexes: Cyclometalated iridium(III) complexes containing bipyridyl-phenylenediamine ligands have been synthesized. nih.gov These complexes can exhibit multicolor phosphorescence, and their photophysical properties are influenced by the substitution pattern on the phenylenediamine moiety. nih.gov Research has also been conducted on iridium(III) complexes with N^C^N-coordinating terdentate ligands derived from 1,3-di(2-pyridyl)benzene. researchgate.net

Rhodium(III) Complexes: Rhodium half-sandwich complexes with diamidobenzene ligands have been synthesized and characterized. nih.gov The substituents on the nitrogen atoms of the diamidobenzene ligand significantly impact the bonding, donor properties, and electrochemical behavior of the rhodium complexes. nih.gov The stability of these complexes in aqueous solution is highly dependent on the nature of the bidentate ligand, with (N,N) donor ligands generally forming more stable complexes than those with (O,O) or (N,O) donors. nih.gov

A summary of representative transition metal complexes with related o-phenylenediamine ligands is provided in the table below.

| Metal Ion | Ligand Type | Key Structural Features | Reference(s) |

| Copper(II) | Substituted Benzimidazole | Monodentate coordination through tertiary nitrogen. | jocpr.com |

| Copper(II) | Schiff Base of o-phenylenediamine | Formation of mono- and binuclear complexes. | researchgate.netresearchgate.net |

| Palladium(II) | N,C,N-tridentate | Distorted square planar geometry. | mdpi.comnih.gov |

| Iridium(III) | Bipyridyl-phenylenediamine | Cyclometalated structure, multicolor phosphorescence. | nih.gov |

| Rhodium(III) | Diamidobenzene | Half-sandwich structure, substituent-dependent properties. | nih.gov |

This compound and its derivatives can exhibit various coordination modes, acting as either bidentate or bridging ligands. The specific mode of coordination is influenced by factors such as the metal-to-ligand ratio, the nature of the metal ion, and the reaction conditions.

Bidentate Coordination: In many instances, o-phenylenediamine derivatives act as bidentate ligands, coordinating to a single metal center through the two nitrogen atoms. This mode of coordination is common in the formation of mononuclear complexes. jocpr.com

Bridging Coordination: In their anionic form, related ligands like diethyl phosphate (B84403) can act as bridging ligands, connecting two metal centers. inorgchemres.org This can lead to the formation of one-dimensional coordination polymers. inorgchemres.org The formation of binuclear complexes with Schiff bases derived from o-phenylenediamine also suggests a bridging coordination mode for the ligand. researchgate.netresearchgate.net

The coordination behavior of multidentate neutral amine ligands has been studied using techniques like variable-temperature NMR, which can help elucidate the fluxional coordinating behaviors in solution. nih.gov

Influence of Methylation Pattern and Substitution on Complex Stability and Reactivity

The presence and position of methyl groups on the phenylenediamine ligand have a significant impact on the stability and reactivity of the resulting metal complexes.

Steric Effects: Methyl groups, particularly when located ortho to the coordinating nitrogen atoms, can introduce steric hindrance. This can influence the geometry of the complex and may affect the accessibility of the metal center to other reactants. nih.gov The steric demands of the ligand can be significantly altered by the position of the methyl group. mdpi.com For instance, the presence of a methyl group at the α-position in thiolate-capped palladium nanoparticles was found to lower the capping ability of the ligands, leading to reduced colloidal stability. nih.gov

Electronic Effects: Methyl groups are electron-donating, which can increase the electron density on the nitrogen atoms and enhance their donor strength. This, in turn, can lead to the formation of more stable metal complexes. nih.govmdpi.com The introduction of an electron-donating methyl group can stabilize the LUMO of the complex. mdpi.com In some copper complexes, electron-donating methyl substituents have been shown to stabilize the Cu(II) oxidation state over the Cu(I) state. nih.gov

Reactivity: The methylation pattern can influence the reactivity of the complex. For example, in rhodium diamidobenzene complexes, the nature of the substituents on the N-atoms has a strong influence on the bonding and electrochemical properties. nih.gov The steric hindrance provided by methyl groups can also control the catalytic activity of nanoparticles by affecting the adsorption of substrates onto the catalyst surface. nih.gov

The table below summarizes the general effects of methylation on complex properties.

| Property | Effect of Methylation | Underlying Reason | Reference(s) |

| Complex Stability | Generally increases | Enhanced electron-donating ability of the ligand. | nih.govmdpi.com |

| Coordination Geometry | Can be influenced | Steric hindrance from methyl groups. | nih.gov |

| Reactivity | Can be tuned | Altered electronic and steric properties of the ligand. | nih.govnih.gov |

Electrochemical Characterization of Metal Complexes

The electrochemical properties of metal complexes containing this compound and its derivatives are of significant interest as they provide insights into the electronic structure and redox behavior of these compounds. The redox properties of phenylenediamines have been a subject of study since the work of Casmir Wurster, who investigated their facile oxidation to form stable radical cations. wikipedia.org

Cyclic voltammetry is a common technique used to study the redox behavior of these complexes. For instance, the oxidation potentials of Ni(II), Pd(II), and Pt(II) complexes with a tridentate N,C,N-cyclometalating ligand were found to increase in the series Pt < Ni < Pd. mdpi.com In some mixed-ligand copper(II) complexes, the Cu(II)/Cu(I) redox potentials were found to be influenced by the nature of the co-ligand, with more extended π-delocalized systems leading to higher positive redox potentials. nih.gov The substituents on diamidobenzene ligands in rhodium complexes also have a very strong influence on their electrochemical properties, allowing for the tuning of redox potentials. nih.gov

Application of Coordination Complexes in Catalysis

Coordination complexes of this compound and related ligands have shown potential applications in various catalytic processes.

Cross-Coupling Reactions: Palladium(II) complexes with pincer-type ligands have demonstrated high catalytic activity in Suzuki-Miyaura cross-coupling reactions. nih.gov

Hydrogenation Reactions: These palladium complexes are also effective catalysts for transfer hydrogenation reactions. nih.gov

Homocoupling Reactions: The same palladium complexes have been successfully used in the homocoupling of phenylacetylene. nih.gov

Polymerization: Titanium complexes with cyclopentadienyl (B1206354) ligands containing a pyridyl substituent have shown high catalytic activity in ethylene (B1197577) polymerization. mdpi.com

Oxidation Reactions: Iridium(III) porphyrin complexes can act as efficient photosensitizers for the light-induced aerobic oxidation of secondary amines and arylboronic acids. rsc.org

Cascade Reactions: Copper(II) acetate (B1210297) has been used as a catalyst in the cascade reaction of N-phenyl-o-phenylenediamine with benzaldehydes to construct complex organic molecules. acs.org Similarly, a CuFe2O4@agar@Cu2O nanocomposite has been used as a catalyst for the synthesis of 1,4-benzodiazepines from o-phenylenediamine. acs.org

The catalytic activity of these complexes can be tuned by modifying the ligand structure, such as changing the co-ligand, the binding mode of the ligand, or the number of metal centers in polynuclear complexes. nih.gov

Derivatives and Analogues of N1,5 Dimethylbenzene 1,2 Diamine: Synthesis and Structure Activity Relationships Sar

Synthesis of Novel Benzazoles (e.g., Benzimidazoles, Benzoxazoles, Benzothiazoles) from 1,2-Diamine Precursors

The condensation of 1,2-diamine precursors, such as N1,5-Dimethylbenzene-1,2-diamine, with various reagents is a cornerstone for the synthesis of benzazoles, a class of bicyclic heterocyclic compounds with significant applications in medicinal chemistry and materials science.

Benzimidazoles

Benzimidazoles are readily synthesized from the reaction of o-phenylenediamines with aldehydes or carboxylic acids. researchgate.netnih.gov The use of this compound in these reactions leads to the formation of 1-methyl-substituted benzimidazole (B57391) derivatives. A variety of methods have been developed to facilitate this transformation, including the use of oxidizing agents like oxone in wet DMF, which allows for rapid and mild reaction conditions. organic-chemistry.orgorganic-chemistry.org Other approaches involve catalysis by phosphoric acid, which acts as a green and eco-friendly homogeneous catalyst, or the use of microwave irradiation to accelerate the reaction. nih.govorganic-chemistry.org The reaction of o-phenylenediamines with β-ketosulfones in boiling acetic acid also yields 2-substituted benzimidazoles. researchgate.net

Benzoxazoles

Benzoxazoles can be prepared through the condensation of 2-aminophenols with aldehydes or carboxylic acids. beilstein-journals.org While this compound is not a direct precursor for benzoxazoles, the general synthetic strategies for benzazoles are often applicable across the class. For instance, methods involving the cyclization of o-bromoaryl derivatives catalyzed by copper(II) oxide nanoparticles can be used for synthesizing benzoxazoles, benzimidazoles, and benzothiazoles. organic-chemistry.org Similarly, the use of samarium triflate as a reusable acid catalyst in an aqueous medium provides an efficient and environmentally friendly route to benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes. organic-chemistry.org

Benzothiazoles

The synthesis of benzothiazoles typically involves the reaction of 2-aminothiophenols with various electrophiles. organic-chemistry.orgresearchgate.net Common methods include condensation with aldehydes, carboxylic acids, or acid chlorides. researchgate.netnih.gov Catalyst-free conditions using water as a solvent have been reported for the reaction of α-keto acids with 2-aminobenzenethiols to yield benzothiazoles. organic-chemistry.org Copper-catalyzed reactions of o-iodoanilines with arylacetic acids and elemental sulfur also provide an efficient route to 2-substituted benzothiazoles. organic-chemistry.org

| Benzazole Type | General Precursors | Common Reagents | Key Synthetic Methods |

|---|---|---|---|

| Benzimidazoles | o-Phenylenediamines (e.g., this compound) | Aldehydes, Carboxylic Acids, β-Ketosulfones | Oxone-mediated oxidation, Phosphoric acid catalysis, Microwave-assisted synthesis |

| Benzoxazoles | 2-Aminophenols | Aldehydes, Carboxylic Acids | Copper-catalyzed cyclization, Samarium triflate catalysis |

| Benzothiazoles | 2-Aminothiophenols | Aldehydes, Carboxylic Acids, α-Keto Acids | Catalyst-free in water, Copper-catalyzed condensation |

Formation of Schiff Bases and Macrocyclic Ligands

The reaction of primary amines with carbonyl compounds to form imines, commonly known as Schiff bases, is a versatile and widely used transformation in organic synthesis. researchgate.net this compound, with its primary and secondary amino groups, can participate in these condensation reactions.

Schiff Base Formation

The condensation of this compound with aldehydes or ketones can lead to the formation of Schiff bases. These reactions are typically carried out under conditions that facilitate the removal of water, driving the equilibrium towards the imine product. The resulting Schiff bases, containing both an imine and a secondary amine functionality, can serve as valuable intermediates for the synthesis of more complex heterocyclic systems or as ligands for metal complexes. The reaction of various primary amines with carbonyl compounds, often under microwave irradiation, has been shown to be an efficient method for Schiff base synthesis. nih.gov

Macrocyclic Ligands

The diamine functionality of this compound and its analogues makes them excellent precursors for the synthesis of macrocyclic ligands. These large, cyclic molecules containing multiple donor atoms can encapsulate metal ions to form stable complexes. The synthesis of such macrocycles often involves a template-directed condensation of a diamine with a dicarbonyl compound in the presence of a metal ion. Manganese(II) complexes of macrocyclic ligands derived from o-phenylenediamine (B120857) have been investigated as potential T1-MRI contrast agents. nih.gov The resulting complexes exhibit promising relaxivity properties, which can be tuned by modifying the macrocyclic structure. nih.gov

Design and Synthesis of Novel N-Methylated Benzene-1,2-diamine Analogues

The synthesis of N-methylated benzene-1,2-diamine analogues allows for the fine-tuning of the electronic and steric properties of the diamine.

Synthetic Strategies

Several methods exist for the N-methylation of benzene-1,2-diamines. A common approach involves the reaction of o-nitroaniline with a methylating agent, followed by reduction of the nitro group. google.com For example, o-nitroaniline can be methylated using reagents like methyl iodide or dimethyl sulfate (B86663), and the resulting N-methyl-o-nitroaniline is then reduced to N-methyl-o-phenylenediamine. google.comsigmaaldrich.com This two-step process provides a reliable route to monosubstituted N-methylated diamines. The synthesis of N,N'-dimethyl-1,2-phenylenediamine can be achieved through similar strategies, employing exhaustive methylation conditions.

Influence of Methylation Pattern and Aromatic Substitution on Chemical Reactivity

The pattern of methylation on the amino groups and the presence of other substituents on the aromatic ring significantly impact the chemical reactivity of benzene-1,2-diamine derivatives.

Electronic Effects

Methyl groups are electron-donating, which increases the electron density on the nitrogen atoms and the aromatic ring. This enhanced nucleophilicity can accelerate reactions involving electrophilic attack on the amine or the ring. However, the presence of multiple methyl groups can also lead to steric hindrance, which may slow down or prevent certain reactions. The position of the methyl groups (N1 vs. N1,N2) also plays a crucial role in directing the outcome of reactions.

Steric Effects

The steric bulk of the methyl groups can influence the regioselectivity of reactions. For instance, in the synthesis of benzimidazoles from this compound, the methyl group on one of the nitrogen atoms can direct the cyclization to occur in a specific manner.

Aromatic Substitution

Substituents on the benzene (B151609) ring can further modify the reactivity of the diamine. Electron-withdrawing groups will decrease the nucleophilicity of the amino groups, making them less reactive towards electrophiles. Conversely, electron-donating groups will increase their reactivity. These effects are critical considerations in the design of synthetic routes and in understanding the structure-activity relationships of the resulting compounds. Studies on the effects of benzene and its metabolites have shown that they can influence global DNA methylation, highlighting the impact of aromatic compounds on biological processes. nih.govnih.gov

Structure-Property Relationships in Advanced Materials Development

The unique structural features of this compound and its derivatives make them valuable components in the development of advanced materials.

Coordination Polymers and Metal-Organic Frameworks (MOFs)

The ability of diamines to act as ligands for metal ions has been exploited in the construction of coordination polymers and MOFs. The specific geometry and electronic properties of the diamine ligand, dictated by its methylation pattern and aromatic substituents, will determine the structure and properties of the resulting material. These materials have potential applications in gas storage, catalysis, and sensing.

High-Performance Polymers

Aromatic diamines are key monomers in the synthesis of high-performance polymers such as polyimides and polyamides. The incorporation of this compound into polymer chains can impart desirable properties such as thermal stability, mechanical strength, and chemical resistance. The methylation can influence the polymer's solubility and processing characteristics. For example, benzoxazole (B165842) diamines are used as monomers for new polymers with good stability under ultraviolet light. patsnap.com

| Derivative/Analogue | Key Structural Feature | Influence on Properties | Potential Application Area |

|---|---|---|---|

| 1-Methyl-substituted Benzimidazoles | Single N-methylation on the imidazole (B134444) ring | Alters solubility, lipophilicity, and receptor binding affinity | Medicinal Chemistry |

| Schiff Bases | Imine (C=N) functionality | Acts as a versatile synthetic intermediate and chelating ligand | Coordination Chemistry, Catalysis |

| Macrocyclic Ligands | Large, cyclic structure with multiple donor atoms | Forms stable complexes with metal ions, influencing relaxivity | MRI Contrast Agents |

| Polymers containing the diamine moiety | Incorporation into a long polymer chain | Enhances thermal stability and mechanical strength | High-Performance Materials |

Biological Activity and Mechanistic Research

Investigation of Enzyme Inhibition and Activation Mechanisms

Derivatives of benzene-1,2-diamine have been identified as potent modulators of enzyme activity. A notable area of research has been the design of these derivatives as selective inhibitors of inducible nitric oxide synthase (iNOS), an enzyme implicated in inflammatory disorders. nih.gov Computational de novo design and docking analyses have successfully identified benzene-1,2-diamine scaffolds that can mimic the binding of substrate analogues and other known inhibitors to the iNOS active site. nih.gov The strategic placement of substituents on the phenylenediamine core is crucial for achieving selectivity over other nitric oxide synthase isoforms. nih.gov

Furthermore, enzymatic processes have been utilized to selectively modify prochiral meso-1,2-disubstituted-1,2-diaminoethanes, which share a vicinal diamine motif with N1,5-Dimethylbenzene-1,2-diamine. In a process known as enzymatic desymmetrisation, lipases, such as lipase (B570770) from Candida antarctica B (CAL-B), have been effectively used for the enantioselective alkoxycarbonylation of these diamines. nih.gov This highlights the potential for enzymatic systems to recognize and act upon the diamine structure, a principle that could be extended to derivatives of this compound for the synthesis of chirally pure, biologically active molecules. nih.gov

Modulation of Receptor Binding and Cellular Signaling Pathways

The this compound scaffold is a constituent of more complex heterocyclic systems that have been shown to interact with various receptors and modulate cellular signaling pathways. For instance, intricate 3-phenylazepino[5,4,3-c,d]indole derivatives, which can be conceptually derived from a diamine precursor, have been synthesized and evaluated for their ability to bind to dopamine (B1211576) receptors. nih.gov These compounds demonstrated displacement of both D-1 and D-2 selective radioligands in bovine striatal membranes, with one derivative exhibiting moderate selectivity for the D-1 receptor. nih.gov The conformational constraints imposed by the seven-membered ring, which incorporates the diamine functionality, are thought to influence this receptor selectivity. nih.gov

In other research, pyrrolidinone-based derivatives have been investigated for their interaction with histamine (B1213489) H3 receptors (H3R). nih.gov While initial reports suggested high affinity, subsequent independent studies using radioligand displacement assays and functional assays like GTPγ[³⁵S] and cAMP accumulation assays did not corroborate these findings, indicating that the observed effects might not be mediated by direct, high-affinity binding to H3R. nih.gov These studies underscore the importance of rigorous pharmacological evaluation to confirm the specific molecular targets of diamine derivatives.

Natural products and their synthetic analogues, some of which contain moieties that can be traced back to a diamine core, are known to perturb multiple cellular signaling pathways critical in cancer progression, including NF-κB, Akt, MAPK, Wnt, and p53 signaling. nih.gov For example, resveratrol (B1683913) has been shown to induce apoptosis through the activation of the p53 pathway in a dose- and time-dependent manner. nih.gov

Antimicrobial and Antituberculous Activity Studies of Derivatives

A significant body of research has focused on the antimicrobial and antituberculous properties of this compound derivatives and related compounds. The core diamine structure appears to be a versatile scaffold for the development of novel anti-infective agents.

A series of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives, which share the 1,2-diamine feature, were synthesized and tested against a panel of Gram-positive and Gram-negative bacteria. nih.gov Several of these compounds exhibited potent antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 0.0005 to 0.032 µg/mL against certain strains, surpassing the activity of the standard antibiotic tetracycline. nih.gov Notably, these compounds showed no hemolytic activity against mammalian erythrocytes at concentrations up to 1024 µg/mL, suggesting a degree of selectivity. nih.gov Some derivatives also displayed promising antifungal activity against Candida albicans, Candida glabrata, and Geotrichum candidum. nih.gov

In the realm of antituberculosis research, various derivatives of substituted phenylenediamines have shown considerable promise. A series of 2-(substituted phenyl/benzyl-amino)-6-(4-chlorophenyl)-5-(methoxycarbonyl)-4-methyl-3,6-dihydropyrimidin-1-ium chlorides were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv, as well as multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. nih.gov Two compounds from this series emerged as particularly promising, with activity against MDR-TB at a concentration of 16 µg/mL. nih.gov

Furthermore, a study involving 42 benzyl- and pyridylmethyl amines, synthesized through reductive amination, revealed that many of these compounds exhibited MICs as low as 1.56 µg/mL against both avirulent and virulent strains of Mycobacterium tuberculosis. nih.gov Some of the more potent compounds were also active against clinical isolates of MDR-TB with MICs as low as 3.12 µg/mL. nih.gov

The following table summarizes the antimicrobial activities of selected diamine derivatives:

| Derivative Class | Target Organism | Activity (MIC) | Reference |

| N,N-dibenzyl-cyclohexane-1,2-diamine derivatives | Gram-positive bacteria | 0.0005-0.032 µg/mL | nih.gov |

| 2-(substituted phenyl/benzyl-amino)-dihydropyrimidin-1-ium chlorides | Multidrug-resistant M. tuberculosis | 16 µg/mL | nih.gov |

| Benzyl- and pyridylmethyl amines | M. tuberculosis (avirulent and virulent strains) | As low as 1.56 µg/mL | nih.gov |

| Benzyl- and pyridylmethyl amines | Multidrug-resistant M. tuberculosis (clinical isolates) | As low as 3.12 µg/mL | nih.gov |

| 1,2-benzothiazine derivatives | Bacillus subtilis | 25–600 µg/mL | nih.gov |

| 1,2-benzothiazine derivatives | Staphylococcus aureus | 100–500 µg/mL | nih.gov |

Anticancer Potential and Associated Apoptosis Induction Pathways

The this compound scaffold is embedded within a variety of compounds that have demonstrated significant anticancer potential. These derivatives often exert their effects by inducing apoptosis, a form of programmed cell death, through various molecular pathways.

A series of multi-substituted N-phenyl-2,2-dichloroacetamide analogues were synthesized and evaluated for their anti-cancer activity. nih.gov The results indicated that 3,5-disubstituted analogues possessed satisfactory potency. nih.gov Notably, N-(3,5-diiodophenyl)-2,2-dichloroacetamide exhibited an IC50 of 2.84 µmol/L against the non-small cell lung cancer cell line A549 and was shown to induce cancer cell apoptosis. nih.gov

In another study, a series of hydrazones, azoles, and azines bearing a 4-dimethylaminophenyl-5-oxopyrrolidine scaffold were synthesized and their cytotoxic effects against human pancreatic carcinoma (Panc-1) and triple-negative breast cancer (MDA-MB-231) cell lines were investigated. nih.gov Several derivatives, including those with 5-chloro and 5-methylbenzimidazole (B147155) fragments, significantly reduced the viability of both cancer cell lines. nih.gov The most promising compounds were found to reduce cell colony formation and the growth of tumor spheroids. nih.gov

The induction of apoptosis by these and other related compounds can be mediated through various signaling pathways. Natural compounds, for instance, are known to activate cell death signals by regulating key pathways such as NF-κB, Akt, MAPK, and p53. nih.gov The activation of p53 is a common mechanism, leading to the transcription of downstream genes like p21 and Bax, which in turn inhibit cell proliferation and promote apoptosis. nih.gov Some natural compounds can also induce other forms of programmed cell death, such as necroptosis, by modulating proteins like RIP1, RIP3, and MLKL. oaepublish.com

The following table presents the anticancer activity of selected derivatives:

| Derivative Class | Cell Line | Activity (IC50) | Reference |

| N-(3,5-diiodophenyl)-2,2-dichloroacetamide | A549 (non-small cell lung cancer) | 2.84 µmol/L | nih.gov |

| Pyrrolidinone derivatives with benzimidazole (B57391) fragments | Panc-1 (pancreatic carcinoma), MDA-MB-231 (triple-negative breast cancer) | Significant decrease in viability | nih.gov |

Toxicological Mechanisms at a Molecular and Cellular Level

The toxicological profiles of aromatic diamines, the class of compounds to which this compound belongs, have been a subject of considerable study. Free aromatic diamines are generally considered to be strongly toxic, with predictions of being oncogenic, mutagenic, and sensitizing. scielo.org.mx The carcinogenicity of aromatic amines is a significant concern, and many have been identified as potent carcinogens and mutagens. nih.gov

The mechanisms underlying the toxicity of aromatic amines often involve metabolic activation. acs.org A key step is the N-hydroxylation of the exocyclic amine group, which leads to the formation of a reactive arylnitrenium ion. acs.org This intermediate is implicated in both toxicity and DNA damage. acs.org The gradation in carcinogenic potency among different aromatic amines is influenced by factors such as hydrophobicity, electronic properties (reactivity and propensity for metabolic transformation), and steric factors. nih.gov

Quantitative structure-activity relationship (QSAR) studies have provided insights into these mechanisms. The QSAR models for rodent carcinogenicity of aromatic amines are similar to those for Salmonella mutagenicity, suggesting a common mechanism of action. nih.gov In contrast, general toxicity appears to be driven more by aspecific mechanisms related to hydrophobicity. nih.gov